molecular formula C13H18N2O4 B14849364 Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate

Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate

Cat. No.: B14849364
M. Wt: 266.29 g/mol
InChI Key: INRNXCNATPZUCL-UHFFFAOYSA-N
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Description

Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-acetyl-3-hydroxypyridin-4-YL)methylcarbamate is unique due to the presence of both an acetyl group and a hydroxypyridine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

tert-butyl N-[(2-acetyl-3-hydroxypyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-8(16)10-11(17)9(5-6-14-10)7-15-12(18)19-13(2,3)4/h5-6,17H,7H2,1-4H3,(H,15,18)

InChI Key

INRNXCNATPZUCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=C1O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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